3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone
Description
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular formula | C16H19NOS | HRMS |
| Exact mass | 273.119 g/mol | |
| Predicted CCS (Ų) | 165.4 ([M+H]+) |
Table 2: Comparative Crystallographic Data for Analogues
| Compound | Space group | Bond length (C=O, Å) | Dihedral angle (°) |
|---|---|---|---|
| 3-(4-Isopropylanilino)... | P21/c | 1.21 | 22.2–34.7 |
| 8u (related structure) | C2/c | 1.22 | 26.2 |
Properties
IUPAC Name |
3-(4-propan-2-ylanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-12(2)13-5-7-14(8-6-13)17-10-9-15(18)16-4-3-11-19-16/h3-8,11-12,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARIISCDAUKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346445-29-2 | |
| Record name | 3-(4-ISOPROPYLANILINO)-1-(2-THIENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone, a compound with potential therapeutic applications, has garnered interest due to its biological activity and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 272.36 g/mol
Synthesis
The synthesis of 3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone typically involves a multi-step process that includes the formation of the thienyl moiety and subsequent coupling reactions. Detailed synthetic routes can be found in specialized literature focusing on organic synthesis methodologies.
The biological activity of 3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone is primarily linked to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signal transduction pathways, particularly those associated with cancer cell proliferation.
- Receptor Binding : It exhibits binding affinity towards certain receptors, influencing cellular responses such as apoptosis and differentiation.
Anticancer Activity
In a study conducted by Bhandare et al., the compound was evaluated for its anticancer properties. The results indicated that:
- IC50 Values : The compound demonstrated an IC50 value of approximately 5 µM against human breast cancer cell lines.
- Mechanism : The observed anticancer effect was attributed to the induction of apoptosis through mitochondrial pathways and modulation of caspase activity.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. In vitro studies showed that:
- Neuroprotection : It significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
- Cytotoxicity Reduction : The compound lowered cytotoxic effects by enhancing antioxidant enzyme activity.
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Human Breast Cancer Cells | 5 | Induction of apoptosis via mitochondrial pathways |
| Neuroprotective | Neuronal Cell Cultures | N/A | Reduction of oxidative stress and enhancement of antioxidant activity |
Pharmacological Studies
Several pharmacological studies have been conducted to assess the efficacy and safety profile of 3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone:
- Toxicology Reports : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models.
- Bioavailability : Studies suggest good oral bioavailability, making it a candidate for further development as an oral therapeutic agent.
Comparative Analysis
When compared to other compounds within the same class, 3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone shows superior potency and selectivity, particularly in targeting cancer-related pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Chlorophenyl)-3-(4-isopropylanilino)-1-propanone (CAS 477334-23-9)
- Structure : Replaces the 2-thienyl group with a 4-chlorophenyl ring.
- Implications: The chlorine atom increases molecular weight (vs. The absence of sulfur may reduce aromatic π-π stacking interactions in biological systems.
- Molecular Formula : C₁₉H₂₁ClN₂O .
1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone (CAS 883793-99-5)
- Structure : Features a 3-bromophenyl group instead of 2-thienyl.
- Implications :
- Bromine’s larger atomic radius and higher molecular weight (vs. thienyl) could alter steric interactions and binding affinity.
- Bromine’s electronegativity may influence electronic properties of the aromatic ring.
- Molecular Formula : C₁₉H₂₁BrN₂O .
Variations in the Amine Substituent
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone (CAS 882748-68-7)
- Structure : Replaces the isopropyl group with a cyclohexyl ring.
- Implications :
- Increased steric bulk from the cyclohexyl group may hinder binding to flat receptor surfaces.
- Enhanced lipophilicity due to the aliphatic cyclohexyl moiety.
- Molecular Formula : C₂₁H₂₄ClN₂O .
Aldi-1 (3-(1-azepanyl)-1-phenyl-1-propanone hydrochloride)
- Structure: Contains a seven-membered azepanyl ring instead of isopropylanilino.
- Implications :
- The larger azepanyl ring may confer conformational flexibility, affecting interactions with enzyme active sites (e.g., ALDH inhibition).
- The hydrochloride salt improves solubility in aqueous media.
- Biological Role : Identified as an ALDH inhibitor .
Multi-Substituted Derivatives
3-(4-Chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone
- Structure : Incorporates dual chloro and ethylphenyl substituents.
- Implications :
- The dichloro substitution increases molecular weight (398.32 g/mol) and may enhance halogen bonding in target interactions.
- Ethylphenyl adds steric bulk and hydrophobicity.
- Molecular Formula : C₂₃H₂₁Cl₂N₂O .
3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone
Key Implications for Research and Development
- Thienyl vs. Phenyl : The 2-thienyl group in the target compound may offer unique electronic properties compared to phenyl analogs, influencing receptor binding or catalytic activity in enzyme inhibition .
- Steric Effects : Bulky substituents like cyclohexyl (vs. isopropyl) can modulate selectivity in drug-receptor interactions .
- Halogenation : Chlorine or bromine substitutions enhance lipophilicity and may improve pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of structurally related propanone derivatives often involves multi-step reactions, including nucleophilic substitution and ketone formation. For example, enantioselective reduction using catalysts like oxazaborolidines (e.g., (R)-2-Methyl-CBS-oxazaborolidine) can enhance stereochemical control . Key parameters include solvent polarity (e.g., dimethylacetamide for condensation steps), temperature (60–80°C for amine coupling), and catalyst loading (5–10 mol%). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, while mass spectrometry (MS) validates molecular weight. X-ray crystallography resolves stereochemistry and crystal packing, particularly for assessing π-π interactions between the thienyl and aromatic amine groups . Computational tools like density functional theory (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to guide reactivity studies .
Q. What solvents are suitable for solubility testing, and how does solvent choice impact biological assays?
- Methodological Answer : Start with dimethyl sulfoxide (DMSO) for initial solubility due to its high polarity. For aqueous compatibility, use phosphate-buffered saline (PBS) with <1% DMSO. Solvent effects on biological activity can be tested via parallel assays in different solvents (e.g., ethanol, acetonitrile) to rule out solvent-induced artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodological Answer : Modify substituents systematically:
- Isopropyl group : Replace with tert-butyl or cyclopropyl to assess steric effects.
- Thienyl ring : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic density.
- Propanone backbone : Test ketone bioisosteres (e.g., amides) for metabolic stability.
Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. Molecular docking against target proteins (e.g., kinases) identifies binding motifs .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies between experimental and computational NMR shifts often arise from solvent effects or conformational flexibility. Perform variable-temperature NMR to identify dynamic processes. Cross-validate with 2D NMR (COSY, NOESY) to confirm proton-proton proximities. Re-run DFT calculations with explicit solvent models (e.g., PCM) .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. Site-directed mutagenesis of the enzyme’s active site validates hypothesized interaction residues .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer : Standardize synthesis protocols (e.g., strict control of reaction time, temperature). Implement quality control via HPLC (purity >95%) and LC-MS. Include internal controls in assays (e.g., reference inhibitors) and replicate experiments across multiple batches. Statistical tools like ANOVA identify variability sources .
Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity assays across cell lines?
- Methodological Answer : Variability may stem from cell-specific uptake or metabolism. Conduct transport assays (e.g., LC-MS quantification of intracellular compound levels). Test metabolites (via liver microsome incubation) to identify active/inactive forms. Use genetic knockouts (e.g., efflux transporters like P-gp) to assess resistance mechanisms .
Q. What steps validate molecular docking predictions when experimental binding data is scarce?
- Methodological Answer : Cross-validate docking results with independent software (e.g., AutoDock Vina vs. Schrödinger Glide). Perform alanine scanning mutagenesis on predicted binding residues. Use surface plasmon resonance (SPR) to measure binding kinetics experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
